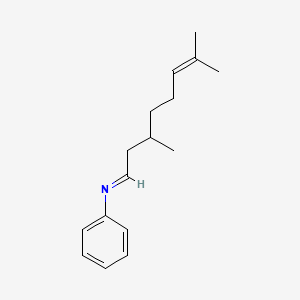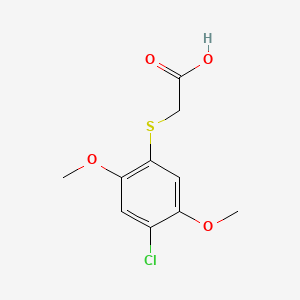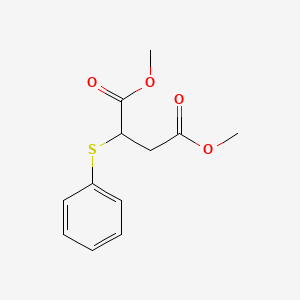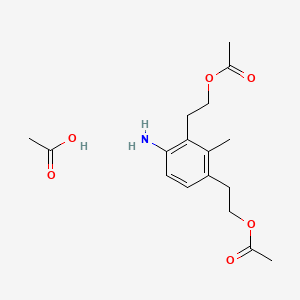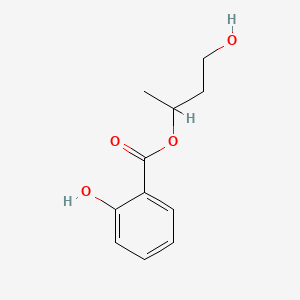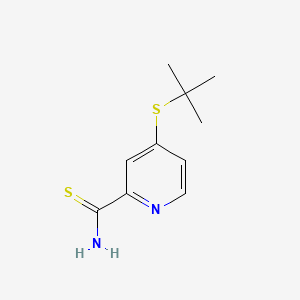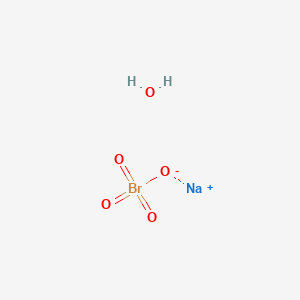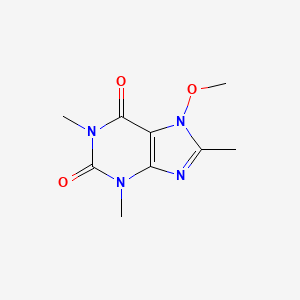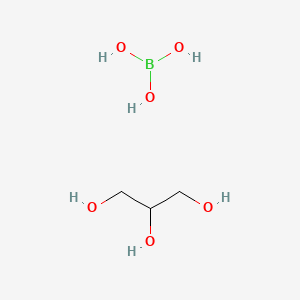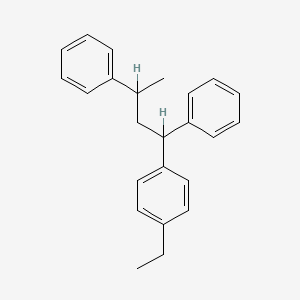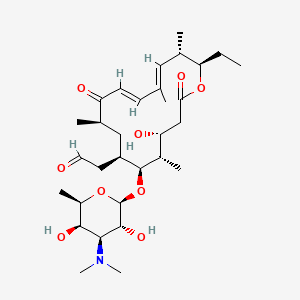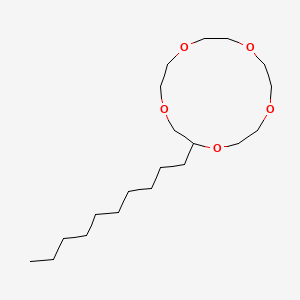
2-Decyl-1,4,7,10,13-pentaoxacyclopentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Decyl-1,4,7,10,13-pentaoxacyclopentadecane is a chemical compound with the molecular formula C20H40O5 and a molecular weight of 360.53 g/mol . It is a member of the crown ether family, specifically a derivative of 15-crown-5, where a decyl group is attached to one of the oxygen atoms in the ring structure . Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decyl-1,4,7,10,13-pentaoxacyclopentadecane typically involves the reaction of 1,4,7,10,13-pentaoxacyclopentadecane with a decyl halide under basic conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution . The reaction is typically conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields . Purification is achieved through distillation or recrystallization, depending on the desired purity and application .
Chemical Reactions Analysis
Types of Reactions
2-Decyl-1,4,7,10,13-pentaoxacyclopentadecane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Substitution: Decyl halides (e.g., decyl bromide) with bases like potassium carbonate or sodium hydride in solvents like THF or DMF.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
2-Decyl-1,4,7,10,13-pentaoxacyclopentadecane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Decyl-1,4,7,10,13-pentaoxacyclopentadecane primarily involves its ability to form stable complexes with cations. The oxygen atoms in the crown ether ring coordinate with the cation, stabilizing it within the ring structure . This complexation facilitates the transport of the cation across membranes or between different phases in a reaction mixture . The molecular targets are typically metal cations, and the pathways involved include ion transport and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10,13-Pentaoxacyclopentadecane: The parent compound without the decyl group.
2-Decyl-1,4,7,10,13-pentaoxacyclopentadecane: The compound .
1,4,7,10,13-Benzopentaoxacyclopentadecane: A benzene ring fused to the crown ether structure.
Uniqueness
This compound is unique due to the presence of the decyl group, which enhances its lipophilicity and ability to interact with hydrophobic environments . This modification allows for improved solubility in organic solvents and better performance in phase transfer catalysis compared to its parent compound .
Properties
CAS No. |
74649-88-0 |
|---|---|
Molecular Formula |
C20H40O5 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
2-decyl-1,4,7,10,13-pentaoxacyclopentadecane |
InChI |
InChI=1S/C20H40O5/c1-2-3-4-5-6-7-8-9-10-20-19-24-16-15-22-12-11-21-13-14-23-17-18-25-20/h20H,2-19H2,1H3 |
InChI Key |
OJJIHHOHJLKUBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1COCCOCCOCCOCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



